1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea
Description
This thiourea derivative features a 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-modified tetrahydrothiophene ring) linked via a thiourea bridge to a naphthalen-2-yl aromatic system. The sulfone group enhances polarity and metabolic stability, while the naphthalene moiety contributes to hydrophobic interactions and π-stacking in biological targets. Its synthesis likely involves coupling a sulfone-functionalized tetrahydrothiophene precursor with a naphthalen-2-yl isothiocyanate.
Properties
Molecular Formula |
C16H18N2O2S2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylthiourea |
InChI |
InChI=1S/C16H18N2O2S2/c1-16(8-9-22(19,20)11-16)18-15(21)17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,21) |
InChI Key |
PBYDVOJPMHDHHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with naphthalen-2-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The naphthalene ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
Structural Analog 1: 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea
- Key Differences :
- Substituents : Replaces the naphthalen-2-yl group with a 3-chlorophenyl ring and incorporates a rigid bicyclo[2.2.1]heptane moiety connected via a hexyl chain.
- Physicochemical Properties :
- The chlorophenyl group introduces electron-withdrawing effects, altering electronic distribution compared to the electron-rich naphthalene system.
Structural Analog 2: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- Key Differences :
- Functional Groups : Replaces the thiourea with an amine linkage and substitutes the sulfone-tetrahydrothiophene with a thiophen-3-yl group.
- Stereochemistry : The (S)-configuration and naphthalen-1-yloxy group may influence chiral recognition in biological systems.
- Solubility : The amine group and lack of sulfone likely improve aqueous solubility compared to the target compound’s thiourea-sulfone combination.
Structural Analog 3: 3-Methyltetral-1-one Derivatives
- Key Differences: Core Structure: These compounds feature a tetralone (naphthalen-1-one) backbone instead of a thiourea-linked system. Biological Relevance: The tetralone scaffold is a known intermediate for antiviral and antitumor agents, suggesting that the naphthalen-2-yl group in the target compound may similarly enhance bioactivity through aromatic interactions.
Comparative Data Table
Research Findings and Implications
Thiourea vs. Amine Linkages : The thiourea group in the target compound enables stronger hydrogen bonding compared to amine-linked analogs, critical for interactions with enzymatic active sites .
Naphthalene Positional Isomerism : The naphthalen-2-yl group in the target compound may optimize π-stacking in planar binding pockets compared to naphthalen-1-yl derivatives, as seen in crystallographic studies of related naphthalene systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
